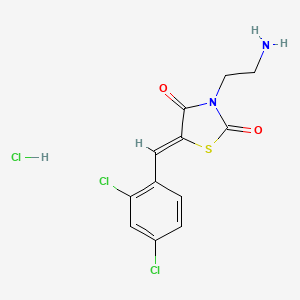

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

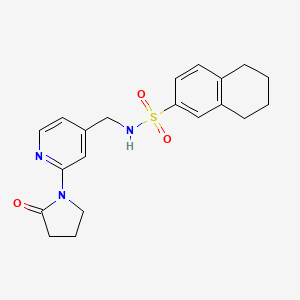

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as compound X, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been investigated extensively.

Aplicaciones Científicas De Investigación

Anticancer Properties

The pyridazine and pyridazinone derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, colon, and prostate cancers. These compounds exhibit cytotoxicity by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. The specific mechanism of action varies, but some derivatives target key enzymes involved in cancer progression .

Anti-inflammatory and Analgesic Effects

Certain pyridazinone derivatives demonstrate anti-inflammatory and analgesic properties. They modulate inflammatory pathways, suppress pro-inflammatory cytokines, and alleviate pain. These compounds hold promise for developing novel therapeutics for chronic inflammatory conditions and pain management .

Antibacterial Activity

Researchers have explored the antibacterial potential of pyridazine and pyridazinone derivatives. These compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. By disrupting bacterial cell walls or interfering with essential metabolic pathways, they could serve as valuable leads for new antibiotics .

Antihypertensive Agents

Some pyridazinone derivatives have demonstrated antihypertensive effects by modulating blood pressure. These compounds may act through vasodilation, inhibition of angiotensin-converting enzyme (ACE), or other mechanisms. Their potential in managing hypertension warrants further investigation .

Bronchial Asthma and Allergy Treatment

Certain pyridazine derivatives have been studied for their bronchodilatory effects, making them potential candidates for treating bronchial asthma. Additionally, their anti-allergic properties could contribute to managing allergic reactions .

Agrochemical Applications

Pyridazinone derivatives find use in agriculture as herbicides and insecticides. For instance, compounds like Pyridaben and Norflurazon act as effective herbicides, controlling unwanted plant growth. Their selective action minimizes damage to crops while targeting pests and weeds .

Other Anticipated Biological Activities

Beyond the mentioned applications, pyridazine and pyridazinone derivatives continue to surprise researchers with their diverse biological effects. These include antipyretic, antidepressant, anxiolytic, antidiabetic, anticonvulsant, and antifungal properties. The wonder nucleus of pyridazinone opens up exciting avenues for drug discovery and therapeutic innovation .

Propiedades

IUPAC Name |

2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-7-9-14(10-8-13)21-19(24)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKMFJBOFAQKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B2469924.png)

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)

![ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2469930.png)

![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)

![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)

![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)